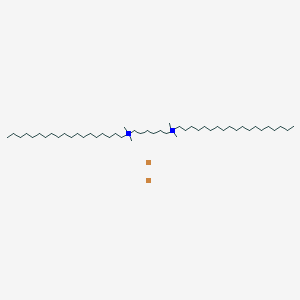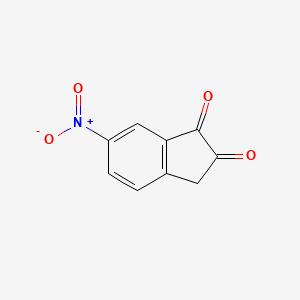
6-Nitro-1H-indene-1,2(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Nitro-1H-indene-1,2(3H)-dione is an organic compound that belongs to the class of nitroindene derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1H-indene-1,2(3H)-dione typically involves the nitration of indene derivatives. A common method includes the reaction of indene with nitric acid in the presence of a catalyst under controlled temperature conditions. The reaction is usually carried out in a solvent such as acetic acid or sulfuric acid to facilitate the nitration process.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity compounds.
化学反応の分析
Types of Reactions
6-Nitro-1H-indene-1,2(3H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of aminoindene derivatives.
Substitution: Formation of substituted indene derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Nitro-1H-indene-1,2(3H)-dione depends on its chemical structure and the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
類似化合物との比較
Similar Compounds
1-Nitroindene: Similar structure but with the nitro group at a different position.
2-Nitroindene: Another positional isomer with different chemical properties.
Nitrobenzene: A simpler aromatic nitro compound with different reactivity.
Uniqueness
6-Nitro-1H-indene-1,2(3H)-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both the nitro group and the indene moiety provides a versatile platform for further chemical modifications and functionalization.
特性
分子式 |
C9H5NO4 |
|---|---|
分子量 |
191.14 g/mol |
IUPAC名 |
6-nitro-3H-indene-1,2-dione |
InChI |
InChI=1S/C9H5NO4/c11-8-3-5-1-2-6(10(13)14)4-7(5)9(8)12/h1-2,4H,3H2 |
InChIキー |
VYKHPGWEFGDVRG-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



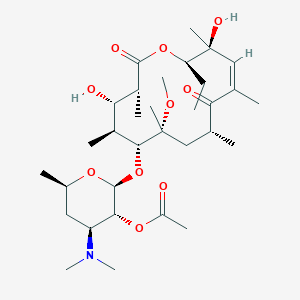
![(3A'R,4'R,6'R,6a'R)-6'-(hydroxymethyl)tetrahydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'-ol](/img/structure/B12834086.png)

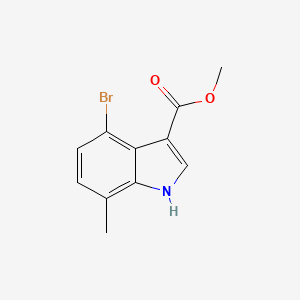

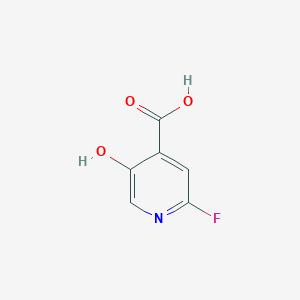
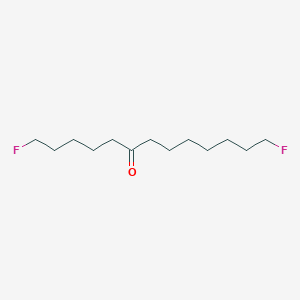
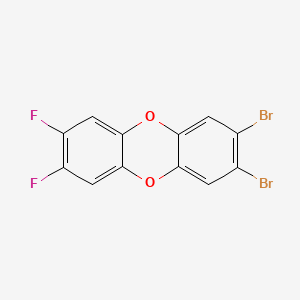
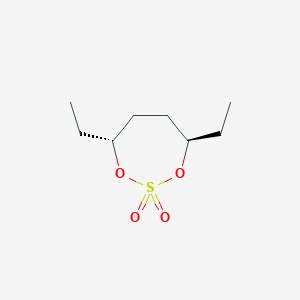
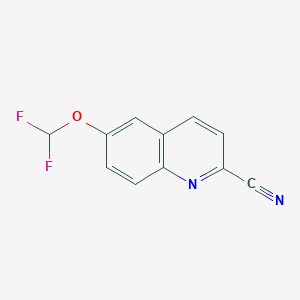
![4-Bromo-7-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12834124.png)
